molecular formula C17H18ClN3 B14101232 1H-Benzimidazole-2-methanamine, 1-cyclopropyl-alpha-phenyl, hydrochloride

1H-Benzimidazole-2-methanamine, 1-cyclopropyl-alpha-phenyl, hydrochloride

Cat. No.: B14101232
M. Wt: 299.8 g/mol
InChI Key: FVQLKMVQZBBPIC-UHFFFAOYSA-N
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Description

C-(1-Cyclopropyl-1H-benzoimidazol-2-yl)-C-phenyl-methylamine dihydrochloride is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzoimidazole core, a cyclopropyl group, and a phenyl group, making it a subject of study for its chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of C-(1-Cyclopropyl-1H-benzoimidazol-2-yl)-C-phenyl-methylamine dihydrochloride typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:

    Formation of the Benzoimidazole Core: This step involves the cyclization of o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.

    Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via a cyclopropanation reaction, often using diazo compounds and transition metal catalysts.

    Attachment of the Phenyl Group: The phenyl group is usually introduced through a Friedel-Crafts alkylation or acylation reaction.

    Final Assembly and Purification: The final compound is assembled through a series of condensation and purification steps, often involving recrystallization and chromatography.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

C-(1-Cyclopropyl-1H-benzoimidazol-2-yl)-C-phenyl-methylamine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon (Pd/C) or other reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic and electrophilic substitution reactions are common, where halogenated derivatives can be formed using reagents like halogens or halogenating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2) with Pd/C, lithium aluminum hydride (LiAlH4)

    Substitution: Halogens (Cl2, Br2), halogenating agents (N-bromosuccinimide)

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with distinct chemical and physical properties.

Scientific Research Applications

C-(1-Cyclopropyl-1H-benzoimidazol-2-yl)-C-phenyl-methylamine dihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of C-(1-Cyclopropyl-1H-benzoimidazol-2-yl)-C-phenyl-methylamine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

C-(1-Cyclopropyl-1H-benzoimidazol-2-yl)-C-phenyl-methylamine dihydrochloride stands out due to its unique combination of a benzoimidazole core, cyclopropyl group, and phenyl group. This structural uniqueness contributes to its distinct chemical reactivity and potential biological activity, making it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C17H18ClN3

Molecular Weight

299.8 g/mol

IUPAC Name

(1-cyclopropylbenzimidazol-2-yl)-phenylmethanamine;hydrochloride

InChI

InChI=1S/C17H17N3.ClH/c18-16(12-6-2-1-3-7-12)17-19-14-8-4-5-9-15(14)20(17)13-10-11-13;/h1-9,13,16H,10-11,18H2;1H

InChI Key

FVQLKMVQZBBPIC-UHFFFAOYSA-N

Canonical SMILES

C1CC1N2C3=CC=CC=C3N=C2C(C4=CC=CC=C4)N.Cl

Origin of Product

United States

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